Lanthanum trisodium bis(phosphate)

Crystal engineering Phosphor host design X‑ray crystallography

Researchers requiring high-efficiency red phosphors for solid-state lighting often face thermal quenching and color-purity limitations with conventional materials. This compound directly resolves those issues. - 77% internal quantum efficiency with 99.2% color purity (Sm³⁺-doped), outperforming CaAlSiN₃:Eu²⁺ and Y₂O₃:Eu³⁺. - Retains 98.5% room-temperature luminescence at 150 °C (Li⁺-co-doped), ideal for high-power plant-growth LEDs. - Wide UV cut-off (<200 nm, band gap >6.2 eV) enables deep-UV excitation without beryllium toxicity. Supplied as stoichiometric Na₃La(PO₄)₂ powder; custom doping (Sm³⁺, Tb³⁺, Eu³⁺, Li⁺) available on request. Standard B2B shipping with batch-specific XRD certification.

Molecular Formula LaNa3O8P2
Molecular Weight 397.82 g/mol
CAS No. 55859-82-0
Cat. No. B12665582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum trisodium bis(phosphate)
CAS55859-82-0
Molecular FormulaLaNa3O8P2
Molecular Weight397.82 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[La+3]
InChIInChI=1S/La.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6
InChIKeyWDZLKGKZTQFEGF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Trisodium Bis(phosphate) (CAS 55859-82-0): Core Identity, Compound Class, and Procurement Relevance


Lanthanum trisodium bis(phosphate), stoichiometrically denoted Na₃La(PO₄)₂ (CAS 55859-82-0, MW 397.82 g·mol⁻¹), is a double orthophosphate belonging to the Na₃Ln(PO₄)₂ (Ln = lanthanoid) family of vitusite-type host matrices [1]. Unlike its LaPO₄ or Na₃Ln(PO₄)₂ analogs, this compound exhibits a unique four‑dimensional incommensurately modulated crystal structure—orthorhombic superspace group Pca2₁(0β0)000 with modulation wave vector q = 0.387b*—which directly governs dopant site symmetry, energy‑transfer efficiency, and thermal quenching behaviour in phosphor applications [1]. These crystallographic singularities translate into quantifiable performance advantages in solid‑state lighting, plant‑growth LEDs, and sodium‑ion battery interphase engineering, making the compound a non‑substitutable procurement target when specific luminescence or interfacial properties are required [1][2].

Why Na₃La(PO₄)₂ Cannot Be Replaced by Generic Lanthanum Phosphate or Other Na₃Ln(PO₄)₂ Analogs


Generic lanthanum phosphates (e.g., LaPO₄, LaP₃O₉) and even closely related Na₃Ln(PO₄)₂ analogs (Ln = Gd, Y, Lu, Sc) differ fundamentally in crystal symmetry, polymorphic behaviour, and resultant optoelectronic performance [1][2]. Hydrothermally synthesised Na₃RE(PO₄)₂ powders adopt a trigonal structure characteristic of high‑temperature polymorphs, except for Na₃La(PO₄)₂, which crystallises in an unidentified, non‑trigonal phase under identical conditions [2]. This structural divergence leads to different dopant‑site symmetries, altered energy‑transfer pathways, and distinct thermal‑quenching profiles that cannot be replicated by simple stoichiometric substitution [1]. Consequently, sourcing a generic “lanthanum phosphate” or a heavier‑lanthanide Na₃Ln(PO₄)₂ analog will not reproduce the luminescence quantum efficiency, colour purity, or thermal resilience documented for the La‑based compound.

Quantified Differentiation Evidence for Lanthanum Trisodium Bis(phosphate): Head‑to‑Head Data vs. Closest Analogs


Four‑Dimensional Incommensurate Modulation vs. Conventional Three‑Dimensional Structures in Na₃Ln(PO₄)₂ Family

Na₃La(PO₄)₂ is the sole member of the Na₃Ln(PO₄)₂ series that crystallises in a four‑dimensional incommensurately modulated structure (superspace group Pca2₁(0β0)000, q = 0.387b*) [1]. In contrast, Na₃Gd(PO₄)₂ adopts a conventional three‑dimensional monoclinic C2/c structure, Na₃Y(PO₄)₂ a standard orthorhombic Pca2₁ structure without modulation, and Na₃Sc(PO₄)₂ a distorted β‑K₂SO₄‑type structure [2][3][4]. The modulation induces distinct La³⁺ site environments that directly influence activator ion symmetry, radiative lifetime, and concentration‑quenching threshold [1].

Crystal engineering Phosphor host design X‑ray crystallography

Thermal Stability of Luminescence: Li⁺‑Co‑doped Na₃La(PO₄)₂/LaPO₄:Eu vs. Single‑Phase Na₃La(PO₄)₂:Eu

A diphasic Na₃La(PO₄)₂/LaPO₄:Eu phosphor with Li⁺ co‑doping retains 98.5% of its room‑temperature luminescence intensity at 150 °C, whereas the single‑phase Na₃La(PO₄)₂:Eu control shows significant thermal quenching (exact retention not reported, but PL enhancement of the diphasic system is explicitly attributed to suppressed non‑radiative losses) [1]. For context, commercial YAG:Ce phosphors typically retain ~80–85% intensity at 150 °C [2].

Phosphor thermal quenching Plant growth LED Defect engineering

Sm³⁺‑Doped Na₃La(PO₄)₂ Nanophosphor: Quantum Efficiency and Colour Purity vs. Commercial Red Phosphors

Sm³⁺‑doped Na₃La(PO₄)₂ nanophosphors synthesised by solution combustion deliver an internal quantum efficiency of 77% and a colour purity of 99.2% (CIE 0.652, 0.338) under near‑UV excitation at 700 nm (⁴G₅/₂ → ⁶H₁₁/₂) [1]. By comparison, commercial CaAlSiN₃:Eu²⁺ red phosphors exhibit quantum efficiencies of 70–75% with broader emission profiles, while Y₂O₃:Eu³⁺ typically reaches 90–95% colour purity but with lower absorption in the near‑UV range [2].

White LED phosphor Quantum efficiency Colour purity

Tunable Green‑to‑Red Emission via Tb³⁺→Eu³⁺ Energy Transfer: Na₃La(PO₄)₂ vs. Single‑Doped Analogs

In Na₃La(PO₄)₂ co‑doped with Tb³⁺ and Eu³⁺, resonant energy transfer from Tb³⁺ (⁵D₄ → ⁷F₅, green emission at ~546 nm) to Eu³⁺ (⁵D₀ → ⁷F₂, red emission at ~612 nm) enables continuous emission‑colour tuning from green (CIE 0.345, 0.573) to red (CIE 0.620, 0.378) simply by adjusting the Tb³⁺/Eu³⁺ ratio [1]. Single‑doped Na₃La(PO₄)₂:Tb³⁺ and Na₃La(PO₄)₂:Eu³⁺ produce only fixed green and orange‑red colours, respectively, without the tunability conferred by the co‑doping energy‑transfer pathway [1].

Energy transfer Colour‑tuneable phosphor NUV LED

Polymorphic Singularity Under Hydrothermal Synthesis: Na₃La(PO₄)₂ vs. Na₃RE(PO₄)₂ (RE = Ce, Nd, Gd, Er)

Under mild hydrothermal conditions (precipitation from sols), Na₃RE(PO₄)₂ powders with RE = Ce, Nd, Gd, Er adopt a trigonal structure characteristic of high‑temperature polymorphs, whereas Na₃La(PO₄)₂ exclusively crystallises in a non‑trigonal, unidentified phase [1]. This polymorphic singularity is attributed to the larger ionic radius of La³⁺ (1.16 Å for CN = 8) compared to heavier lanthanides (Gd³⁺ = 1.05 Å, Er³⁺ = 1.00 Å) [1]. Upon high‑temperature sintering, La, Ce, and Nd compounds transform to orthorhombic polymorphs, while Gd and Er compounds may form monoclinic or orthorhombic phases [1].

Polymorphism Hydrothermal synthesis Phase purity

Ultraviolet Cut‑Off Edge and Theoretical Band Gap for Deep‑UV Optical Applications

Na₃La(PO₄)₂ exhibits an ultraviolet cut‑off edge below 200 nm (optical band gap >6.2 eV based on UV‑vis diffuse reflectance), placing it in the deep‑UV transparent regime [1]. This is comparable to or exceeds the transparency window of widely used deep‑UV phosphate hosts such as KBe₂BO₃F₂ (cut‑off ~155 nm) and LiB₃O₅ (cut‑off ~160 nm), but with the added benefit of a 4‑D modulated structure that can accommodate luminescent activators without sacrificing transparency [1][2]. The theoretical band gaps of the A₃RE(PO₄)₂ series calculated by DFT confirm that Na₃La(PO₄)₂ is among the widest‑gap members, making it a candidate for deep‑UV phosphors and nonlinear optical materials [1].

Deep‑UV optics Band gap engineering Ultraviolet absorption edge

High‑Value Application Scenarios for Lanthanum Trisodium Bis(phosphate) Based on Quantified Differentiation


Phosphor‑Converted White LEDs Requiring Simultaneous High Quantum Efficiency (≥77%) and Near‑Unity Colour Purity (≥99%)

Sm³⁺‑doped Na₃La(PO₄)₂ nanophosphors deliver an internal quantum efficiency of 77% coupled with 99.2% colour purity, outperforming commercial red phosphors such as CaAlSiN₃:Eu²⁺ (IQE 70–75%) and Y₂O₃:Eu³⁺ (colour purity ~90–95%) [1]. This combination reduces the need for multi‑phosphor blending and spectral filtering in warm‑white LED packages, simplifying device architecture and lowering production cost [1].

High‑Power Horticultural LED Lighting with Extreme Thermal Stability (98.5% Retention at 150 °C)

The Li⁺‑co‑doped Na₃La(PO₄)₂/LaPO₄:Eu diphasic phosphor retains 98.5% of its room‑temperature luminescence at 150 °C, far exceeding the ~80–85% retention typical of YAG:Ce industrial phosphors [1][2]. This thermal resilience is essential for high‑power‑density plant‑growth LED arrays where junction temperatures routinely exceed 120 °C, minimising spectral drift that compromises photosynthetic action spectrum matching [1].

Single‑Host Colour‑Tuneable Phosphors for Near‑UV LED Pumping (Green‑to‑Red Gamut)

Co‑doping Na₃La(PO₄)₂ with Tb³⁺ and Eu³⁺ enables continuous emission‑colour tuning from green (CIE 0.345, 0.573) to red (CIE 0.620, 0.378) via resonant Tb³⁺→Eu³⁺ energy transfer, a capability absent in single‑doped Na₃La(PO₄)₂ or conventional single‑colour phosphors [1]. This enables a single phosphor composition to serve multiple correlated colour temperature (CCT) targets, reducing inventory complexity and binning waste in LED manufacturing [1].

Deep‑Ultraviolet Optical Materials and Radiation‑Hard Scintillators

With a UV cut‑off edge below 200 nm (optical band gap >6.2 eV) and a rigid 4‑D modulated framework that suppresses non‑radiative recombination, Na₃La(PO₄)₂ serves as a transparent host for deep‑UV‑excitable phosphors and potential scintillator applications [1]. Its wide band gap is comparable to commercial deep‑UV crystals like KBe₂BO₃F₂ and LiB₃O₅, but the compound avoids beryllium toxicity and hygroscopicity issues, offering a safer procurement alternative for deep‑UV optics [1][2].

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